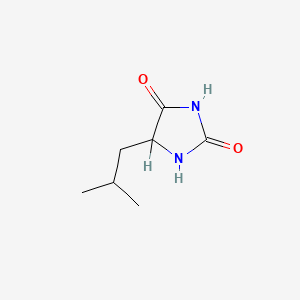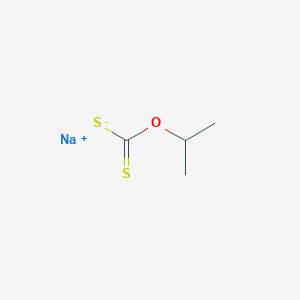
5-Isobutylimidazolidine-2,4-dione
Übersicht
Beschreibung
5-Isobutylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isobutylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Oxidation Mechanisms : The electrochemical behavior of hydantoin derivatives, which include imidazolidine-2,4-dione variants, has been studied using cyclic voltammetry. These studies help in understanding the structure-activity relationships and biochemical actions of these compounds (Nosheen et al., 2012).
DNA Binding Studies and Anticancer Potential : Imidazolidine derivatives have shown potential in binding with DNA, which is significant in their applications as anti-cancer drugs. Their binding affinity with DNA has been examined, suggesting their effectiveness as cancer therapeutics (Shah et al., 2013).
Structural Exploration and Spectral Analysis : Studies involving the synthesis and characterization of imidazolidine-2,4-dione derivatives, including their structural confirmation through X-ray diffraction, offer insights into their molecular geometry and potential applications in various fields (Prasad et al., 2018).
Catalytic Applications in Asymmetric Synthesis : The use of diarylthiazolidin-2,4-diones in asymmetric catalysis has been reported. These compounds, as nucleophiles, have been used to obtain biologically important derivatives with high enantio- and diastereoselectivities, demonstrating their potential in medicinal chemistry (Jiao et al., 2016).
Antidepressant Activity : Certain derivatives of imidazolidine-2,4-dione have shown potential antidepressant activity, providing a different mechanism of action compared to traditional antidepressants (Wessels et al., 1980).
Antioxidant and Antiradical Properties : Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antioxidant capacity. Their potential in preventing conditions caused by oxidative stress makes them significant in therapeutic applications (Marc et al., 2019).
Hypoglycemic Activity : A series of thiazolidine-2,4-diones have been designed and tested for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity, indicating their potential use in treating diabetes (Oguchi et al., 2000).
Novel Mannich Bases with Serotonin Receptor Affinity : Mannich bases derived from imidazolidine-2,4-dione have been synthesized and tested for their affinity to serotonin receptors, demonstrating potential antidepressant and anxiolytic activity (Czopek et al., 2013).
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZLHCGXUHRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875684 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutylimidazolidine-2,4-dione | |
CAS RN |
58942-03-3, 67337-73-9, 55666-11-0 | |
| Record name | 5-Isobutylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67337-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B7777391.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid](/img/structure/B7777393.png)
![1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7777399.png)
![2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7777402.png)






![3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B7777448.png)